![molecular formula C9H6ClNO5S B1426456 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS No. 90225-15-3](/img/structure/B1426456.png)
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Overview
Description
The compound “1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” is likely a heterocyclic compound containing a benzoxazine ring, which is a type of oxygen and nitrogen-containing ring that’s often found in various pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzoxazine core, with a methyl group attached to one of the nitrogen atoms, two keto groups on the 2,4-positions of the ring, and a sulfonyl chloride group attached to the 6-position .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride”, focusing on unique applications:
Pharmaceutical Testing
This compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit moderate to good antimicrobial activities, making it valuable for the development of new antibacterial and antifungal agents .
Stress Response Enhancement in Livestock
It has been noted for its potential to enhance the body’s stress response in livestock, particularly against oxidative stress and environmental stressors like temperature changes. It may improve overall health and commercial value by improving fur quality and reducing mortality during transport .
Polymer Synthesis
The compound is involved in the synthesis of polybenzoxazines, a class of polymers used in adhesives and fiber-reinforced plastics due to their ring-opening polymerization properties .
Cell Proliferation
A derivative of this compound has been found to improve the proliferation of human umbilical vein endothelial cells, indicating potential applications in medical research and therapeutic treatments .
Organic Synthesis
As part of the benzoxazine class, this compound is involved in organic synthesis processes due to its structural properties and reactivity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEUBGJPTHKQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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